4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride
Description
4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride (CAS: 1289584-87-7) is a piperidine derivative featuring a 2,5-dichlorobenzyloxy substituent. Its molecular formula is C₁₁H₁₄Cl₃NO, with a molecular weight of 282.60 g/mol . This compound is structurally characterized by a piperidine ring (a six-membered amine heterocycle) linked to a benzyloxy group substituted with chlorine atoms at the 2- and 5-positions. Such halogenated aromatic moieties are common in medicinal chemistry, as they often enhance binding affinity to biological targets and modulate pharmacokinetic properties.
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-1-2-12(14)9(7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFIQKPUAZBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-65-3 | |
| Record name | Piperidine, 4-[(2,5-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used, such as alcohols, thiols, or amines.
Scientific Research Applications
4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol .
- Key Differences: Replaces the dichlorobenzyloxy group with a bulkier diphenylmethoxy substituent. Limited toxicological data are available; acute toxicity is labeled as "harmful" with delayed effects upon exposure .
4-(2-Chloro-6-fluoro-benzyloxy)-piperidine Hydrochloride
Heterocycle Variations
(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine Hydrochloride
Physicochemical and Toxicological Comparisons
Physicochemical Properties
Research and Regulatory Status
- 4-(2,5-Dichloro-benzyloxy)-piperidine HCl : Listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy compared to analogs like 1-(2,5-Dimethoxy-benzyl)-piperazine .
- 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese chemical regulations (IECSC) but lacks comprehensive safety data .
Biological Activity
4-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a dichlorobenzyloxy substituent, enhancing its solubility and biological interactions. Its molecular formula is and it is typically encountered in its hydrochloride salt form, which improves its pharmacokinetic properties.
The biological activity of this compound primarily involves interactions with neurotransmitter receptors. It has been shown to act as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial in the treatment of various psychiatric disorders such as schizophrenia .
Key Mechanisms:
- Dopamine D2 Receptor Antagonism : Reduces symptoms associated with psychosis.
- Serotonin 5-HT2 Receptor Antagonism : May alleviate negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly seen with traditional antipsychotics .
- Potential Agonism at 5-HT1A Receptors : This activity is associated with anxiolytic effects and may enhance the overall therapeutic profile .
Biological Activity Overview
The compound has been studied for various biological activities including:
- Antipsychotic Effects : Demonstrated efficacy in models simulating psychotic disorders.
- Neuroprotective Properties : Potentially beneficial in conditions involving neuroinflammation .
- Anti-inflammatory Activity : Some derivatives have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), suggesting a role in managing inflammatory conditions .
Case Studies and Experimental Data
- Antipsychotic Efficacy :
- Neuroprotective Effects :
- In Vitro Activity Against Inflammation :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antipsychotic | D2 and 5-HT2 receptor antagonism | |
| Neuroprotective | Inhibition of neuroinflammatory pathways | |
| Anti-inflammatory | COX and LOX inhibition |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | D2 Antagonism | 5-HT2 Antagonism | Additional Notes |
|---|---|---|---|
| 4-(2,5-Dichloro-benzyloxy)-piperidine HCl | Yes | Yes | Potential for reduced side effects |
| Other Piperidine Derivative A | Moderate | Yes | Higher sedation risk |
| Other Piperidine Derivative B | Yes | No | Less effective in psychosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
